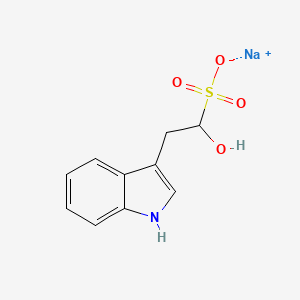

3-Indole-3-acetaldehyde sodium bisulfite

Descripción general

Descripción

3-Indole-3-acetaldehyde sodium bisulfite: is an organic compound with the molecular formula C10H9NO · NaHSO3 and a molecular weight of 263.25 g/mol . It is a white crystalline solid that is commonly used in organic synthesis and research . This compound is known for its role as a reactant in the preparation of potential neurotransmitter analogs and in the Strecker reaction with cyanide-11C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Indole-3-acetaldehyde sodium bisulfite is typically prepared by reacting 3-indole-3-acetaldehyde with sodium bisulfite . The reaction is usually carried out in an organic solvent such as acetic acid . The reaction can be promoted by heating or irradiation with light . After the reaction is complete, the product is obtained through crystallization, filtration, and drying .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. This includes the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Indole-3-acetaldehyde sodium bisulfite can undergo oxidation reactions to form various oxidized products.

Reduction: It can also be reduced under appropriate conditions to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reactions: These reactions often involve halogenating agents or nucleophiles.

Major Products Formed:

Oxidation Products: Various oxidized forms of the indole ring.

Reduction Products: Reduced derivatives of the original compound.

Substitution Products: Compounds with substituted functional groups on the indole ring.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of synthetic organic chemistry, 3-Indole-3-acetaldehyde sodium bisulfite serves as a reactant for producing potential neurotransmitter analogs. Its ability to undergo oxidation and reduction reactions makes it valuable for synthesizing various chemical intermediates .

Table 1: Types of Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Forms oxidized products using agents like potassium permanganate. |

| Reduction | Yields reduced derivatives through reducing agents such as sodium borohydride. |

| Substitution | Involves replacing functional groups with nucleophiles or halogenating agents. |

Biology

The compound plays a crucial role in biological research, particularly in studies related to neurotransmitter pathways. It has been implicated in the synthesis of indole-3-acetic acid (IAA), a plant hormone involved in growth regulation. Research indicates that bacterial pathogens like Pseudomonas syringae utilize this compound to modulate plant hormone signaling, enhancing their virulence by suppressing host defenses .

Case Study: Role in Pathogen Virulence

A study demonstrated that Pseudomonas syringae synthesizes IAA from indole-3-acetaldehyde via an aldehyde dehydrogenase enzyme, significantly affecting its pathogenicity in plants like Arabidopsis thaliana. Disruption of this pathway led to reduced IAA production and virulence, highlighting the compound's biological significance .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may act as neuroprotective agents or modulators of neurotransmitter activity, making it a candidate for further pharmacological studies .

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Neuroprotective Agents | Compounds derived from this compound may protect neurons from damage. |

| Neurotransmitter Modulation | Investigated for effects on neurotransmitter pathways related to mood and cognition. |

Mecanismo De Acción

The mechanism of action of 3-indole-3-acetaldehyde sodium bisulfite involves its interaction with molecular targets in biological systems. It can act as a precursor to neurotransmitter analogs, influencing neurotransmitter pathways . The compound’s effects are mediated through its ability to undergo various chemical reactions, forming active intermediates that interact with specific molecular targets.

Comparación Con Compuestos Similares

- Indole-3-acetaldehyde

- Indole-3-acetic acid

- Indole-3-propionic acid

- Indole-3-carboxaldehyde

- Indole-3-acetamide

Comparison: 3-Indole-3-acetaldehyde sodium bisulfite is unique due to its bisulfite addition, which enhances its solubility and reactivity in certain reactions compared to its analogs . This makes it particularly useful in specific synthetic applications where other indole derivatives may not be as effective.

Actividad Biológica

3-Indole-3-acetaldehyde sodium bisulfite is a chemical compound that has gained attention in biological research due to its potential applications in plant physiology and microbial interactions. This compound is formed through the reaction of indole-3-acetaldehyde with sodium bisulfite, resulting in a stable addition product. Understanding its biological activity is crucial for exploring its roles in various biochemical processes.

- Chemical Formula : C_10H_10NNaO_3S

- Molecular Weight : 249.25 g/mol

- CAS Number : 20095-27-6

While specific mechanisms of action for this compound are not fully elucidated, it is known to interact with various biological systems, particularly in relation to plant hormones and microbial metabolism. The compound serves primarily as a precursor in the biosynthesis of indole-3-acetic acid (IAA), a key plant hormone involved in growth and development.

Plant Hormone Interaction

Indole-3-acetaldehyde is an intermediate in the biosynthesis of IAA, which is critical for plant growth regulation. Studies have shown that bacterial strains, such as Pseudomonas syringae, utilize indole-3-acetaldehyde to synthesize IAA, which enhances their virulence by manipulating plant hormone signaling pathways . The following table summarizes the IAA production from various substrates, including indole-3-acetaldehyde:

| Strain | Supplement | IAA Production (ng/ml) |

|---|---|---|

| DC3000 | N/A | 28.9 ± 4.6 |

| DC3000 | Trp | 2520 ± 245 |

| DC3000 | IAAld | 3700 ± 189 |

| DC3000 | IAM | 144 ± 18 |

This data indicates that indole-3-acetaldehyde significantly enhances IAA production compared to other substrates, highlighting its importance in bacterial metabolism and plant interactions .

Microbial Metabolism

Research indicates that certain bacteria can utilize indole-3-acetaldehyde as a carbon source. For instance, Pseudomonas putida has been shown to metabolize this compound efficiently, suggesting its role in bacterial catabolism of plant-derived compounds . The ability of bacteria to degrade or transform indole compounds can influence plant health and disease resistance.

Case Study 1: Plant Growth Promotion

In a controlled study, the application of this compound on Arabidopsis thaliana resulted in enhanced growth parameters compared to control groups. The treatment led to increased root elongation and biomass accumulation, indicating its potential as a growth stimulant through IAA-mediated pathways.

Case Study 2: Pathogen Interaction

A study involving Pseudomonas syringae demonstrated that strains capable of synthesizing IAA from indole-3-acetaldehyde exhibited increased virulence on host plants. This was attributed to the suppression of salicylic acid-mediated defense responses in A. thaliana, showcasing how this compound can influence plant-pathogen dynamics .

Propiedades

IUPAC Name |

sodium;1-hydroxy-2-(1H-indol-3-yl)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S.Na/c12-10(16(13,14)15)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,10-12H,5H2,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKPCRCESPDDQX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301036176 | |

| Record name | Indole-3-acetaldehyde-sodium bisulfite addition compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20095-27-6 | |

| Record name | Indole-3-acetaldehyde-sodium bisulfite addition compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-acetaldehyde sodium bisulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.